molecular formula C23H23N5O3 B2926096 2-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 376602-96-9

2-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2926096
CAS No.: 376602-96-9
M. Wt: 417.469
InChI Key: NHNOZCLBIOCTDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C23H23N5O3 and its molecular weight is 417.469. The purity is usually 95%.
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Scientific Research Applications

Catalysis in Asymmetric Hydrogenation

This compound has been explored in the context of asymmetric hydrogenation, particularly in the development of rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups. Such ligands, including 2,3-bis(tert-butylmethylphosphino)quinoxaline, have been used with rhodium complexes for the efficient preparation of chiral pharmaceutical ingredients, showing potential for the synthesis of amino acid or secondary amine components (Imamoto et al., 2012).

Polymerization Applications

The compound has applications in the polymerization field. Diphenylquinoxaline-containing AB2 monomers, such as 2,3-bis(4-aminophenyl)quinoxaline-6-carboxylic acid, have been polymerized to form hyperbranched aromatic polyamides. These polymers show unique physical and chemical properties, with potential applications in creating thermosetting resin systems for high-temperature use (Baek et al., 2003).

Antibacterial Applications

Quinoxaline derivatives, like 7-(2-Aminomethyl-1-azetidinyl)-4-oxoquinoline-3-carboxylic acids, have been developed as potent antibacterial agents. These compounds, through specific substituent modifications, have shown enhanced activity against various bacterial strains, indicating their potential in antibacterial drug development (Fujita et al., 1998).

Synthesis of Substituted Quinolines and Pyrimidines

There's significant interest in the sustainable synthesis of substituted quinolines and pyrimidines, with this compound being a key player. The process, catalyzed by manganese PNP pincer complexes, involves dehydrogenation and condensation steps, yielding a variety of quinolines and pyrimidines efficiently (Mastalir et al., 2016).

Medicinal Chemistry and Drug Synthesis

The compound has been used in the synthesis of drug-like small molecules, particularly in quinoxaline derivatives with amino substitution at C-2. This strategy has been successful in creating new molecules with potential pharmaceutical applications (Rao et al., 2016).

Properties

IUPAC Name

2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(2-methylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-13(2)11-28-21(24)19(20-22(28)27-16-6-4-3-5-15(16)26-20)23(29)25-10-14-7-8-17-18(9-14)31-12-30-17/h3-9,13H,10-12,24H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNOZCLBIOCTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NCC4=CC5=C(C=C4)OCO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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